Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate
Overview
Description
“Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate” is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate” is represented by the SMILES notation: COC(=O)C1=CC2=C(N1)C=CC3=C2C=CN3 .Physical And Chemical Properties Analysis
“Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate” has a predicted boiling point of 474.3±25.0 °C and a predicted density of 1.407±0.06 g/cm3 . Its pKa is predicted to be 14.97±0.30 .Scientific Research Applications
Synthesis of 2-Substituted 3,6-Dihydropyrrolo[3,2-e]indoles
“Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate” can be synthesized efficiently by the reaction of 4-iodo-1-(phenylsulfonyl)-5-(trifluoroacetamido)indole with terminal acetylenes in the presence of a palladium (0) catalyst and a copper (I) co-catalyst . This reaction involves one-pot Sonogashira coupling/heteroannulation .
Presence in Bioactive Natural Products
The 3,6-dihydropyrrolo[3,2-e]indole nucleus, which is present in “Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate”, is found in a number of bioactive natural products. These include antitumor antibiotics CC-1065, duocarmycin A, B2, C, D, S, SA, gilvusmycin, yatakemycin (also antifungal), and the cAMP phosphodiesterase inhibitors PDE-I and PDE-II .
Use in Organic Synthesis
“Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate” can be used in organic synthesis. For example, the use of trimethylsilylacetylene can furnish the 2-unsubstituted 3,6-dihydropyrroloindole directly .
4. Ground State Electronic Absorption and Fluorescence Studies “Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate” can be used in ground state electronic absorption and fluorescence studies .
Reactivity Studies
The compound can be used in reactivity studies. For instance, it can be used to investigate the diverse regioselectivity of ethyl nitrosoacrylate with pyrrole, indole, and 8-methyl-1,6-dihydropyrrolo .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate is a complex organic compound The primary targets of this compound are currently not well-defined in the available literature
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate interacts with its targets and exerts its effects . .
properties
IUPAC Name |
methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-6-8-7-4-5-13-9(7)2-3-10(8)14-11/h2-6,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGBJUKSOPLFSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC3=C2C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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